N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine
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Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine typically involves the protection of the amino group of L-alloisoleucine with the Fmoc group. This can be achieved through the reaction of L-alloisoleucine with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group of the alloisoleucine.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Peptide Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt) in DMF.
Major Products:
Fmoc Removal: Free N-methyl-L-alloisoleucine.
Peptide Coupling: Peptides containing N-methyl-L-alloisoleucine residues.
Scientific Research Applications
Chemistry: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the SPPS method, allowing for the sequential addition of amino acids to form complex peptide chains.
Biology and Medicine: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides can be used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific functions.
Mechanism of Action
The primary function of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions or modifications.
Comparison with Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the peptide chain. This modification can enhance the stability and bioactivity of the resulting peptides, making it a valuable tool in peptide synthesis and drug development.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20+/m1/s1 |
InChI Key |
IQIOLCJHRZWOLS-VLIAUNLRSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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